molecular formula C11H12FNO2 B3231927 (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1330830-35-7

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231927
CAS No.: 1330830-35-7
M. Wt: 209.22
InChI Key: YXKAESVIGMPPNB-ZJUUUORDSA-N
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Description

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine carboxylic acid derivative of interest in medicinal chemistry and neuroscience research. This compound belongs to the carboxylic acid family, characterized by a highly polar structure that includes a carbonyl group (C=O) and a hydroxyl group (OH), making it an active participant in various organic reactions such as substitutions, eliminations, oxidations, and couplings . Carboxylic acids are versatile building blocks in organic synthesis, frequently used in the preparation of small molecules, macromolecules, and in the synthesis or modification of natural and synthetic polymers . Specifically, related pyrrolidine-3-carboxylic acid analogs have been identified as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptors . These receptors are critical in the central nervous system, and their dysfunction is linked to various neurological and psychiatric diseases . As such, this compound serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. The (3R,4S) stereochemistry is explicitly defined, offering a specific chiral building block for asymmetric synthesis and the development of stereoselective ligands or catalysts. The 4-fluorophenyl substituent can influence the compound's electronic properties and binding affinity to biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and employing efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Purity (%) Synthetic Yield (%) Key Features CAS Number Source
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid 4-Fluorophenyl 209.22 95 - Moderate purity; fluorine enhances electronegativity 1260587-88-9
4-(4-Chlorophenyl) analog 4-Chlorophenyl 225.67 98 - Higher lipophilicity; chlorine increases steric bulk 1227844-81-6
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl 384.39 99 60 Electron-donating methoxy group; high purity/yield -
4-(3,5-Difluorophenyl) analog 3,5-Difluorophenyl 245.21 - - Enhanced metabolic stability -
1-Benzyl-4-(4-fluorophenyl) derivative Benzyl + 4-Fluorophenyl 299.34 - - Increased lipophilicity; potential CNS activity 1403483-75-9
4-(Trifluoromethylphenyl) analog 4-Trifluoromethylphenyl 482.45 99 63 High electron-withdrawing effect; >99% purity -

Key Observations :

  • Fluorine vs. Chlorine : The 4-chloro analog (225.67 g/mol) exhibits higher molecular weight and lipophilicity compared to the fluoro derivative, which may improve membrane permeability but reduce solubility .
  • Methoxy Substitution : The 4-methoxyphenyl analog achieves 99% purity and 60% yield , suggesting favorable synthetic accessibility and crystallinity due to the methoxy group’s electron-donating properties .
  • Trifluoromethyl Group : The trifluoromethyl-substituted analog (99% purity) highlights the role of strong electron-withdrawing groups in enhancing metabolic stability and binding affinity .

Pharmacological Implications

Commercial Availability

  • The 4-chloro analog is sold by CymitQuimica at €301.00/g , while the 4-fluoro parent compound is available from BLD Pharm Ltd. .
  • Derivatives with bulky groups (e.g., tert-butyl, benzyl) are marketed for research use, indicating niche applications in medicinal chemistry .

Biological Activity

(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, with the CAS number 1260587-88-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}FNO2_2
  • Molecular Weight : 209.22 g/mol
  • IUPAC Name : (3R,4S)-4-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid
  • Storage Conditions : Store in a dark place, sealed and dry, at 2-8°C .

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds often exhibit enhanced potency and selectivity in biological systems.

  • Serotonin Reuptake Inhibition : The fluorinated moiety enhances the compound's ability to inhibit serotonin uptake, which is crucial for antidepressant activity. Studies indicate that similar compounds with fluorine substitutions show increased inhibition potency by interacting with serotonin transporters .
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit various enzymes involved in metabolic pathways. The presence of the pyrrolidine ring contributes to its ability to form hydrogen bonds with enzyme active sites, enhancing binding affinity .

Study 1: Antidepressant Activity

A study investigated the effects of this compound in animal models of depression. Results showed significant reductions in depressive behaviors when administered at specific dosages. The compound demonstrated a dose-dependent response in serotonin levels, indicating its potential as an antidepressant .

Study 2: Neuroprotective Effects

Research on neuroprotective properties revealed that this compound could mitigate oxidative stress in neuronal cells. It was observed that treatment with this compound led to a decrease in markers of oxidative damage and apoptosis in vitro .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
Serotonin Uptake InhibitionEnhanced potency compared to non-fluorinated analogs
Antidepressant EffectsSignificant reduction in depressive behaviors
Neuroprotective PropertiesDecreased oxidative stress markers

Q & A

Q. What are the most efficient synthetic routes for (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of this compound often involves stereoselective strategies due to its chiral centers. A validated route utilizes an aziridinium ion intermediate (generated from (R)-styrene oxide and 3-(benzylamino)propionitrile), followed by regioselective chlorination and nitrile anion cyclization. This method achieves 84% overall yield with chromatography-free purification . Key steps include:

  • Stereospecific chlorination to preserve the (3R,4S) configuration.
  • Cyclization under basic conditions (e.g., KOH/EtOH) to form the pyrrolidine ring.
  • Acidic hydrolysis to deprotect the carboxylic acid group.

Q. What analytical techniques are recommended for confirming stereochemistry and purity?

Methodological Answer:

  • Chiral HPLC/UPLC-MS/MS : Resolves enantiomers and confirms stereochemical integrity (e.g., separation of (3R,4S) vs. (3S,4R) isomers) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., 4-fluorophenyl group at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (APCI/ESI) : Validates molecular weight (e.g., C11_{11}H12_{12}FNO2_2, MW 217.2) .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine ring influence biological activity, particularly in receptor binding?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorophenyl position : The 4-fluorophenyl group enhances lipophilicity and receptor affinity (e.g., endothelin receptor antagonism) .
  • Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., metalloproteases) .
  • N-Substituents : Bulky groups (e.g., tert-butoxycarbonyl) improve metabolic stability but may reduce solubility .

Q. How can contradictions between in vitro receptor affinity and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess oral bioavailability and plasma half-life (e.g., 30–50% bioavailability in rats for balanced ETA/ETB antagonists) .
  • Metabolite Identification : Use LC-MS to detect active metabolites that may contribute to efficacy.
  • Dosing Regimen Optimization : Adjust frequency based on compound half-life (e.g., 6–8 hours for pyrrolidine derivatives) .

Q. What computational strategies predict binding interactions with target receptors?

Methodological Answer:

  • Molecular Docking : Simulate interactions with endothelin receptors (e.g., Glide/SP docking in Schrödinger Suite) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with binding affinity.
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Critical Data Contradictions and Solutions

  • Stereochemical Purity vs. Yield : High-yield routes (e.g., 84% ) may require trade-offs in enantiomeric excess. Mitigate via chiral stationary phase chromatography .
  • Receptor Selectivity : Fluorophenyl derivatives show balanced ETA/ETB affinity, conflicting with early ETA-selective leads. Address via hybrid SAR models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

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